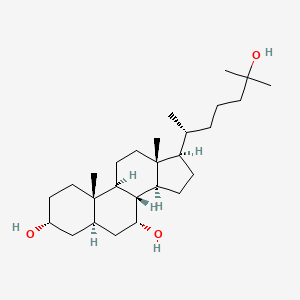

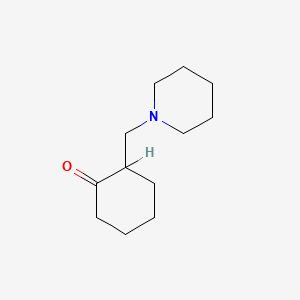

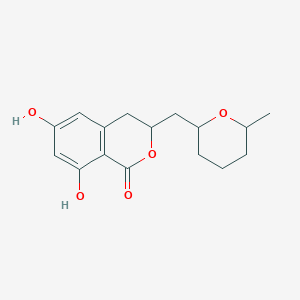

![molecular formula C36H28MgO16 B1214445 magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B1214445.png)

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is a compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its various beneficial properties and applications, particularly in traditional Chinese medicine. This compound is a yellow solid with a bitter taste and is soluble in inorganic acids but stable under strong alkaline conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is typically synthesized through the extraction of Salvia miltiorrhiza roots. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extracted components are then purified and crystallized to obtain monomethyl lithospermate B .

Industrial Production Methods: In industrial settings, the production of monomethyl lithospermate B follows a similar extraction and purification process. Large-scale extraction involves the use of industrial-grade solvents and advanced purification techniques to ensure high yield and purity of the compound. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize monomethyl lithospermate B.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions include various methylated derivatives of lithospermate B, which exhibit distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, monomethyl lithospermate B is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable starting material for various chemical reactions and modifications .

Biology: In biological research, monomethyl lithospermate B is studied for its potential neuroprotective and antioxidant effects. It has been shown to improve cell viability, inhibit mitochondrial membrane potential collapse, and reduce oxidative stress in neuronal cells .

Medicine: this compound is investigated for its therapeutic potential in treating neurological disorders, ischemic stroke, and other conditions. It activates the PI3K/AKT signaling pathway, which plays a protective role in nerve injury and reduces oxidative stress in brain tissues .

Industry: In the industrial sector, monomethyl lithospermate B is used in the development of pharmaceuticals and nutraceuticals. Its beneficial properties make it a valuable ingredient in various health supplements and therapeutic formulations .

Wirkmechanismus

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate exerts its effects through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, monomethyl lithospermate B enhances cell viability, inhibits apoptosis, and reduces oxidative stress. These effects are particularly beneficial in protecting neuronal cells from ischemic injury and other forms of damage .

Vergleich Mit ähnlichen Verbindungen

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

Lithospermic Acid: Another compound extracted from Salvia miltiorrhiza, known for its antioxidant and anti-inflammatory properties.

Magnesium Lithospermate B: A magnesium complex of lithospermate B, which exhibits antioxidative and neuroprotective effects.

Ammonium-Potassium Lithospermate B: A compound with similar therapeutic properties, used in traditional medicine.

Eigenschaften

Molekularformel |

C36H28MgO16 |

|---|---|

Molekulargewicht |

740.9 g/mol |

IUPAC-Name |

magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2 |

InChI-Schlüssel |

ANUBYMNVOPVATP-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |

Synonyme |

lithospermate B magnesium lithospermate B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

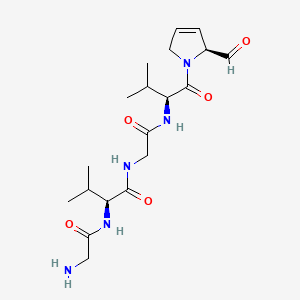

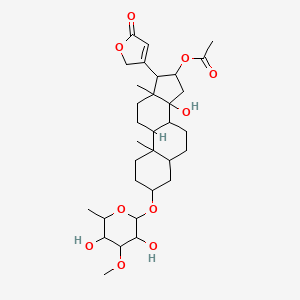

![[(2S,3R,4S,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate](/img/structure/B1214364.png)

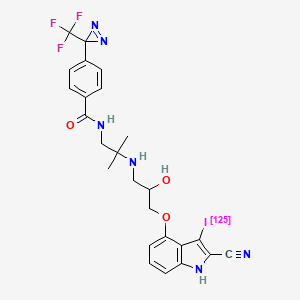

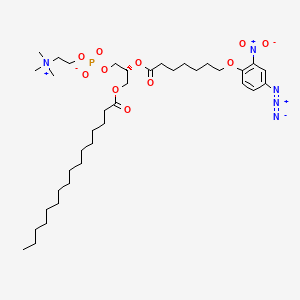

![[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1214369.png)

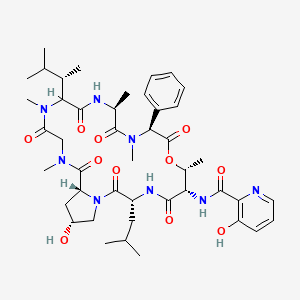

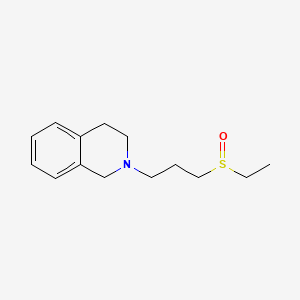

![2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1214382.png)

![7,12-Dimethylbenz[a]anthracene 5,6-oxide](/img/structure/B1214384.png)